![molecular formula C9H12N2O4S B3030091 5-(Boc-amino)-thiazole-4-carboxylic acid CAS No. 864436-94-2](/img/structure/B3030091.png)
5-(Boc-amino)-thiazole-4-carboxylic acid
Overview
Description
“5-(Boc-amino)-thiazole-4-carboxylic acid” is a compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly for the protection of amines . It is often used in the synthesis of multifunctional targets, as amino functions often occur in this context .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular formula of “5-(Boc-amino)-thiazole-4-carboxylic acid” is C10H19NO4 . The InChI representation of the molecule is InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The acyl group increases the carbamate CO–N bond lengths by about the same amount compared with those in Boc-amino acids . Milder nucleophiles are therefore required to release the Boc-protected amine from acylcarbamates than for cleavage of the original amides .Physical And Chemical Properties Analysis
The molecular weight of “5-(Boc-amino)-thiazole-4-carboxylic acid” is 217.26 g/mol . The compound is stable under normal conditions .Scientific Research Applications
Suzuki–Miyaura Coupling
- Applications : Researchers use Boc-ATCA in various SM coupling scenarios, achieving diverse carbon–carbon bond formations .
Hydromethylation Sequences
Boc-ATCA plays a role in hydromethylation sequences, particularly in the introduction of hydroxylamine functionalities. Notable applications include:
- Examples : Researchers have applied Boc-ATCA to methoxy-protected compounds like (−)-Δ8-THC and cholesterol. Additionally, it contributes to the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Dual Protection of Amino Functions
Boc-ATCA is involved in dual protection strategies for amino groups. Here’s a relevant application:
- Boc/Ts Interaction : Boc-substitution in Ts-compounds leads to a shift in cleavage potentials, allowing for mild reductive cleavage of Boc-substituted arenesulfonamides using magnesium powder and dry methanol .
Boc-ATCA facilitates the introduction of hydroxylamine groups. However, researchers should be aware of potential double acylation of the hydroxylamine nitrogen .
Boronic Acid Derivatives
Beyond its role in SM coupling, Boc-ATCA contributes to the synthesis of boronic acid derivatives. Notably:
Mechanism of Action
Target of Action
The boc group is commonly used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes .
Mode of Action
The Boc group in 5-(Boc-amino)-thiazole-4-carboxylic acid serves as a protecting group for the amino group. This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound’s involvement in peptide synthesis suggests it may play a role in protein-related pathways .
Pharmacokinetics
The boc group is known to enhance the stability of compounds, which could potentially affect their bioavailability .
Result of Action
Its role in peptide synthesis suggests it may contribute to the formation of proteins or peptides .
Action Environment
The action of 5-(Boc-amino)-thiazole-4-carboxylic acid can be influenced by environmental factors such as pH. The Boc group can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-6-5(7(12)13)10-4-16-6/h4H,1-3H3,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJLZPMJYRHYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168147 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Boc-amino)-thiazole-4-carboxylic acid | |
CAS RN |
864436-94-2 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864436-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.